{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone
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Overview
Description
{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(3-CHLOROPHENYL)METHANONE is a complex organic compound that features a piperidine ring, a benzyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(3-CHLOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl and phenethyl groups are then introduced through nucleophilic substitution reactions. The final step involves the introduction of the chlorophenyl group via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(3-CHLOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
{4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(3-CHLOROPHENYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(3-CHLOROPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(3-CHLOROPHENYL)METHANONE include:
4-Benzylpiperidine: A simpler analog with a piperidine ring and a benzyl group.
Phenethylamine: A compound with a phenethyl group that serves as a precursor in the synthesis of more complex molecules.
Chlorophenyl derivatives: Compounds with a chlorophenyl group that exhibit similar chemical properties.
Uniqueness
The uniqueness of {4-[BENZYL(PHENETHYL)AMINO]PIPERIDINO}(3-CHLOROPHENYL)METHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H29ClN2O |
---|---|
Molecular Weight |
433.0 g/mol |
IUPAC Name |
[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C27H29ClN2O/c28-25-13-7-12-24(20-25)27(31)29-18-15-26(16-19-29)30(21-23-10-5-2-6-11-23)17-14-22-8-3-1-4-9-22/h1-13,20,26H,14-19,21H2 |
InChI Key |
FDWQBVCMFJNQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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